molecular formula C19H14F3N3O3S B11491733 Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate

Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate

Cat. No.: B11491733
M. Wt: 421.4 g/mol
InChI Key: WFTMISDBVJREOZ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate is a complex organic compound that features a benzimidazole and benzothiazole moiety. This compound is notable for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethyl benzene, benzimidazole, and benzothiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate: Shares a similar trifluoromethyl group but differs in the overall structure.

    Benzimidazole Derivatives: Compounds like benzimidazole itself and its various derivatives have structural similarities but may differ in functional groups and overall activity.

Uniqueness

Methyl 4-oxo-4-{[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]amino}butanoate is unique due to its combination of benzimidazole and benzothiazole moieties, along with the trifluoromethyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H14F3N3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 4-oxo-4-[[2-(trifluoromethyl)benzimidazolo[2,1-b][1,3]benzothiazol-4-yl]amino]butanoate

InChI

InChI=1S/C19H14F3N3O3S/c1-28-16(27)7-6-15(26)23-12-8-10(19(20,21)22)9-14-17(12)29-18-24-11-4-2-3-5-13(11)25(14)18/h2-5,8-9H,6-7H2,1H3,(H,23,26)

InChI Key

WFTMISDBVJREOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=C2C(=CC(=C1)C(F)(F)F)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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